molecular formula C7H3ClN4S3 B12801898 9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene CAS No. 135518-30-8

9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene

Cat. No.: B12801898
CAS No.: 135518-30-8
M. Wt: 274.8 g/mol
InChI Key: VLBJEKJZDMWFTA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic tricyclic system featuring a unique combination of sulfur and nitrogen atoms. Its structure comprises a fused tricyclic core with two sulfur atoms (at positions 4 and 7) and four nitrogen atoms (positions 5, 10, 11, 12), forming tetrazole-like rings. The substituents—a chlorine atom at position 9 and a methylsulfanyl group at position 3—impart distinct electronic and steric properties. Its synthesis likely follows protocols for analogous polycyclic systems, involving cyclocondensation of thioamide or thiourea derivatives with halogenated precursors under controlled conditions .

Structural elucidation of such compounds typically employs X-ray crystallography (using programs like SHELX or ORTEP-III ) and NMR spectroscopy. For example, the chlorine substituent would deshield nearby protons in NMR spectra, while the methylsulfanyl group contributes to distinct splitting patterns due to coupling with adjacent sulfur atoms .

Properties

CAS No.

135518-30-8

Molecular Formula

C7H3ClN4S3

Molecular Weight

274.8 g/mol

IUPAC Name

9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene

InChI

InChI=1S/C7H3ClN4S3/c1-13-7-2-3-4(5(8)10-12-9-3)14-6(2)11-15-7/h1H3

InChI Key

VLBJEKJZDMWFTA-UHFFFAOYSA-N

Canonical SMILES

CSC1=C2C3=C(C(=NN=N3)Cl)SC2=NS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted derivatives .

Scientific Research Applications

9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfur-nitrogen polycycles. Key analogues include:

Compound Name Substituents Ring System Key Properties
9-Chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2,5,9,11-pentaene Cl (C9), CH₃S (C3) Tricyclic (4,7-dithia; 5,10,11,12-tetrazatricyclo) High electronegativity due to Cl; lipophilic CH₃S enhances membrane permeability
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 4-MeO-Ph (C9) Tetracyclic (3,7-dithia; 5-aza) Aryl group enables π-stacking; ketone at C4 enhances reactivity
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 4-HO-Ph (C9) Tetracyclic (3,7-dithia; 5-aza) Hydroxyl group facilitates hydrogen bonding; lower solubility in nonpolar media

Key Differences

Ring Systems : The target compound’s tricyclic framework with tetrazole-like nitrogen density contrasts with tetracyclic azatetracyclo systems in analogues, leading to higher rigidity and electron-deficient cores .

Substituent Effects :

  • The chlorine atom increases electrophilicity at C9, making the compound prone to nucleophilic substitution compared to methoxy- or hydroxy-substituted analogues .
  • Methylsulfanyl (vs. aryl groups) reduces aromatic interactions but enhances solubility in lipid-rich environments .

Spectral Data: NMR: In the target compound, protons near Cl (e.g., C8 and C10) exhibit downfield shifts (δ ~7.5–8.0 ppm) due to electronegativity, whereas methoxyphenyl analogues show upfield shifts (δ ~6.8–7.2 ppm) for aromatic protons . Mass Spectrometry: The chlorine isotope pattern (3:1 for M⁺ and M+2) distinguishes it from non-halogenated analogues .

Research Findings and Data Tables

Table 1: Comparative Spectral Data (¹H NMR, Key Regions)

Compound Region A (δ ppm, C29–C36) Region B (δ ppm, C39–C44) Notable Peaks
Target Compound 7.8–8.2 (Cl-induced) 3.1–3.5 (CH₃S coupling) Doublet at δ 3.3 (J = 7.5 Hz, CH₃S)
4-Methoxyphenyl Analogue 6.7–7.1 (aryl protons) 2.8–3.2 (ketone α-H) Singlet at δ 3.9 (OCH₃)
4-Hydroxyphenyl Analogue 6.5–6.9 (aryl protons) 2.6–3.0 (ketone α-H) Broad peak at δ 5.2 (-OH)

Table 2: Physicochemical Properties

Property Target Compound 4-Methoxyphenyl Analogue 4-Hydroxyphenyl Analogue
Molecular Weight 342.8 g/mol 398.9 g/mol 384.8 g/mol
LogP (Predicted) 2.5 3.1 1.8
Solubility (H₂O) Low Very Low Moderate

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